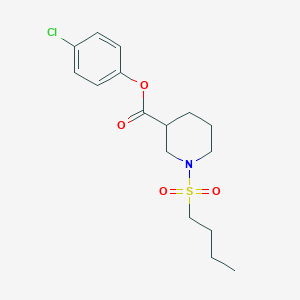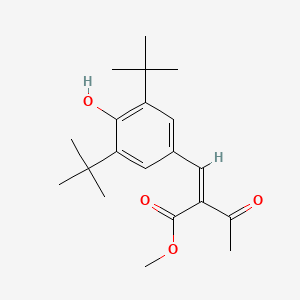
4-chlorophenyl 1-(butylsulfonyl)-3-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chlorophenyl 1-(butylsulfonyl)-3-piperidinecarboxylate, commonly known as CP-47,497, is a synthetic cannabinoid that is structurally similar to delta-9-tetrahydrocannabinol (THC), the active ingredient in marijuana. CP-47,497 has been widely studied for its potential therapeutic applications in various medical conditions.
Mechanism of Action
CP-47,497 acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are located in the central nervous system and immune system, respectively. The activation of these receptors by CP-47,497 leads to the modulation of various physiological processes, including pain sensation, inflammation, and immune response.
Biochemical and Physiological Effects:
CP-47,497 has been shown to produce a range of biochemical and physiological effects. It has been found to exhibit potent analgesic properties, reducing pain sensation in animal models of acute and chronic pain. CP-47,497 has also been shown to exhibit anti-inflammatory properties, reducing inflammation in animal models of arthritis and other inflammatory conditions. Additionally, CP-47,497 has been shown to exhibit anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
The advantages of using CP-47,497 in lab experiments include its potent and selective agonist activity at the cannabinoid receptors, allowing for the precise modulation of physiological processes. Additionally, CP-47,497 is stable and can be easily synthesized in large quantities. However, the limitations of using CP-47,497 include its potential for abuse as a recreational drug and its lack of specificity for the cannabinoid receptors, leading to potential off-target effects.
Future Directions
There are several future directions for the study of CP-47,497. One potential area of research is the development of novel synthetic cannabinoids with improved specificity and potency for the cannabinoid receptors. Additionally, the potential therapeutic applications of CP-47,497 in neurological disorders and cancer should be further investigated. Finally, the potential for abuse and the safety profile of CP-47,497 should be thoroughly evaluated to ensure its safe use in medical research.
Synthesis Methods
The synthesis of CP-47,497 involves several steps, including the reaction between 4-chlorobenzoic acid and butyl lithium, followed by the addition of piperidine and sulfonyl chloride. The resulting product is then purified through chromatography to obtain CP-47,497 in its pure form.
Scientific Research Applications
CP-47,497 has been extensively studied for its potential therapeutic applications. It has been found to exhibit analgesic, anti-inflammatory, and anti-cancer properties. CP-47,497 has also been investigated as a potential treatment for various neurological disorders, such as epilepsy, multiple sclerosis, and Parkinson's disease.
properties
IUPAC Name |
(4-chlorophenyl) 1-butylsulfonylpiperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO4S/c1-2-3-11-23(20,21)18-10-4-5-13(12-18)16(19)22-15-8-6-14(17)7-9-15/h6-9,13H,2-5,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDKMWFTEGVRCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCCC(C1)C(=O)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200229 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Chlorophenyl 1-(butylsulfonyl)-3-piperidinecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-5-(2-furyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5493511.png)
![5-[1-(2-chloro-4-methylphenyl)-1H-imidazol-2-yl]-2-(2-methoxyethyl)pyrimidine](/img/structure/B5493515.png)
![N-(2,4-difluorophenyl)-2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5493518.png)
![N-ethyl-2-[2-methyl-4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5493525.png)
![5-imino-2-isobutyl-6-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5493533.png)
![N-{[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5493540.png)
![2-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5493542.png)
![N-{4-[({[(4,6-dimethyl-2-pyrimidinyl)amino][(4-ethoxyphenyl)amino]methylene}amino)sulfonyl]phenyl}acetamide](/img/structure/B5493545.png)
![2,6-dimethyl-4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B5493551.png)
![N-[1-(2,5-dimethylphenyl)ethyl]nicotinamide](/img/structure/B5493575.png)
![1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B5493606.png)
![3-chloro-N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B5493609.png)
![(3R)-N-[2-(1-oxo-2(1H)-phthalazinyl)ethyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide hydrochloride](/img/structure/B5493615.png)